molecular formula C7H8N2O2 B1198129 2,5-Diaminobenzoic acid CAS No. 610-74-2

2,5-Diaminobenzoic acid

Cat. No. B1198129
CAS RN: 610-74-2
M. Wt: 152.15 g/mol
InChI Key: UONVFNLDGRWLKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-Diaminobenzoic acid and its derivatives involves several chemical strategies. One approach includes the catalytic hydrogenation of 3,5-dinitrobenzoic acid, highlighting the transformation of nitro groups to amino groups under specific conditions, achieving high yields and purity (Zhao Yong, 2012). Another method involves the reaction of 3-acetoxybenzoyl chloride with diamines, leading to the synthesis of hyperbranched poly(ester‐amide)s based on 3,5-diaminobenzoic acid, showcasing its utility in polymer chemistry (H. Kricheldorf & G. Loehden, 1995).

Molecular Structure Analysis

The molecular structure of 2,5-Diaminobenzoic acid derivatives has been elucidated through various analytical techniques, including X-ray crystallography and spectroscopy. Studies reveal the coordination modes and molecular geometry of these compounds, such as in the structural investigation of triorganotin esters, showing different carboxylate coordination modes (D. Tzimopoulos et al., 2009). Similarly, the crystal structure of a polymeric silver(I) complex derived from 3,5-diaminobenzoic acid provides insight into its coordination chemistry and the formation of a three-dimensional network through hydrogen bonding and π-π interactions (Wei Qian & Rui-qin Fang, 2016).

Chemical Reactions and Properties

2,5-Diaminobenzoic acid participates in various chemical reactions, serving as a versatile precursor for the synthesis of complex molecules and materials. For instance, its reaction with triorganotin compounds results in the formation of derivatives with unique structural and spectral properties (D. Tzimopoulos et al., 2009). Furthermore, its application in polymer synthesis, as demonstrated through the production of hyperbranched poly(ester‐amide)s, underscores its reactivity and potential for creating advanced materials (H. Kricheldorf & G. Loehden, 1995).

Physical Properties Analysis

The physical properties of 2,5-Diaminobenzoic acid and its derivatives, such as solubility, molecular weight, and thermal stability, are crucial for their practical applications. Research on soluble polyimides based on 3,5-diaminobenzoic acid-4'-alkyloxybenzene ester highlights the impact of molecular structure on solubility and thermal properties, essential for material science applications (Cheng-jie Liu, 2007).

Chemical Properties Analysis

The chemical properties of 2,5-Diaminobenzoic acid, including reactivity, stability, and interaction with other molecules, define its role in synthetic chemistry and materials science. The formation of coordination compounds and polymers, as seen in the synthesis of a 1D polymeric silver(I) complex and hyperbranched poly(ester‐amide)s, exemplifies its chemical versatility and potential for creating novel materials (Wei Qian & Rui-qin Fang, 2016; H. Kricheldorf & G. Loehden, 1995).

Scientific Research Applications

  • CNS Effects: 2,5-Diaminobenzoic acid derivatives that activate the biosynthesis of prostaglandins have been found to exhibit CNS side effects. This suggests potential applications in neuroscience and pharmacology (Kosáry et al., 1988).

  • Fuel Cell Technology: A method enhancing the stability of commercial CB/PtRu used in direct methanol fuel cells involves the in situ polymerization of 3,4-diaminobenzoic acid to form poly(2,5-benzimidazole) (ABPBI) on CB/PtRu particles. This highlights its application in energy conversion technology (Yang et al., 2016).

  • Organic Synthesis: The condensation of 2,3-diaminobenzoic acid with other compounds in polyphosphoric acid leads to the formation of tetracyclic quinoxalines, indicating its use in complex organic syntheses (Deady & Kaye, 1997).

  • Chemical Processes: Catalytic hydrogenation of 3,5-dinitrobenzoic acid to synthesize 3,5-Diaminobenzoic acid has been studied, showcasing its role in chemical manufacturing processes (Zhao, 2012).

  • Structural Investigation: Studies on the synthesis and structural investigation of trimethyl and triphenyltin esters of 3,5-diaminobenzoic acids suggest applications in coordination chemistry and material science (Tzimopoulos et al., 2009).

  • Polymer Science: Poly(2,5-benzimidazole) (ABPBI) synthesized from 3,4-Diaminobenzoic acid has been used to create fuel-cell membranes, indicating its significance in advanced material development (Kim et al., 2004).

properties

IUPAC Name

2,5-diaminobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONVFNLDGRWLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060592
Record name Benzoic acid, 2,5-diamino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diaminobenzoic acid

CAS RN

610-74-2
Record name 2,5-Diaminobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diaminobenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,5-diamino-
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Record name Benzoic acid, 2,5-diamino-
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Record name 2,5-Diaminobenzoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
Y Valadbeigi, T Causon - Physical Chemistry Chemical Physics, 2023 - pubs.rsc.org
Aminobenzoic acids are well-established candidates for understanding the formation of isomeric ions in positive mode electrospray ionization as they yield both N- and O-protomers (…
Number of citations: 4 pubs.rsc.org
WL Dills Jr, GM McDonough - Analytical Biochemistry, 1980 - Elsevier
A sensitive fluorometric assay has been developed for the measurement of 1-deoxyfructose in biological fluids. Samples containing 1-deoxyfructose are incubated with an equal volume …
Number of citations: 2 www.sciencedirect.com
T Wang, SPS Fernandes, J Araújo, X Li… - Journal of Hazardous …, 2023 - Elsevier
Saxitoxin (STX), the most widely distributed neurotoxin in marine waters and emerging cyanotoxin of concern in freshwaters, causes paralytic shellfish poisoning in humans upon …
Number of citations: 3 www.sciencedirect.com
J Kosáry, I Kovács-Szabó, I Király, E Kasztreiner - Die Pharmazie, 1988 - europepmc.org
It was found that the 2, 5-diaminobenzoic acid derivatives 1 activating the biosynthesis of prostaglandins have CNS side effects. The replacement of the 2-NH group in 1 by O or S …
Number of citations: 4 europepmc.org
S Li, Y Wang, Y Ding, Y He, Y Zhang, S Li… - Chemical Engineering …, 2022 - Elsevier
The synthesis of economic carbon-based metal-free catalysts with high electroactivity for the oxygen reduction reaction (ORR) is still a huge challenge for energy storage and …
Number of citations: 23 www.sciencedirect.com
M Taddei, GM Schukraft, MEA Warwick… - Journal of Materials …, 2019 - pubs.rsc.org
We report a defect-engineering approach to modulate the band gap of zirconium-based metal–organic framework UiO-66, enabled by grafting of a range of amino-functionalised …
Number of citations: 77 pubs.rsc.org
Y Yang, M Faheem, L Wang, Q Meng, H Sha… - ACS Central …, 2018 - ACS Publications
Ammonia (NH 3 ) is a commonly used industrial gas, but its corrosiveness and toxicity are hazardous to human health. Although many adsorbents have been investigated for NH 3 …
Number of citations: 162 pubs.acs.org
JH Ahn, JC Kim, SK Ihm, DC Sherrington - Studies in Surface Science and …, 1997 - Elsevier
Publisher Summary Unlike polybenzimidazole-based thermo-oxidatively stable supports, polyimides can be prepared under relatively mild conditions from starting materials of only low …
Number of citations: 3 www.sciencedirect.com
ZZ Wahba, TA Lawson, SJ Stohs - Cancer letters, 1988 - Elsevier
Previous studies have demonstrated that 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) induces lipid peroxidation in hepatic and extrahepatic tissues. DNA single strand breaks as well as …
Number of citations: 47 www.sciencedirect.com
B Dong, WJ Wang, SC Xi, DY Wang… - Chemistry–A European …, 2021 - Wiley Online Library
Instead of using organic solvents, a deep eutectic solvent (DES) composed of tetrabutylammonium bromide and imidazole (Bu 4 NBr/Im) was employed as a solvent for the first time to …

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